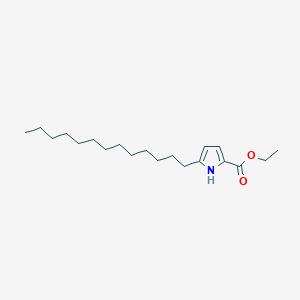
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-tridecyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl pyruvate with an appropriate amine derivative under catalyst-free and solvent-free conditions . The reaction proceeds through a two-component condensation reaction, forming the pyrrole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ester group, leading to the formation of alcohols or other reduced products.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 5-tridecyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The long tridecyl chain may facilitate membrane penetration, allowing the compound to reach intracellular targets. The pyrrole ring can participate in various biochemical pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: A simpler analog without the long tridecyl chain.
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Features additional methyl groups on the pyrrole ring.
Ethyl 3,4,5-trimethylpyrrole-2-carboxylate: Contains three methyl groups, altering its chemical properties.
Uniqueness
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate’s uniqueness lies in its long tridecyl chain, which imparts distinct physical and chemical properties. This feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it valuable in various applications.
Propriétés
Numéro CAS |
138027-21-1 |
|---|---|
Formule moléculaire |
C20H35NO2 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
ethyl 5-tridecyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H35NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-17-19(21-18)20(22)23-4-2/h16-17,21H,3-15H2,1-2H3 |
Clé InChI |
QYIVXCJTNRFWJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CC=C(N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


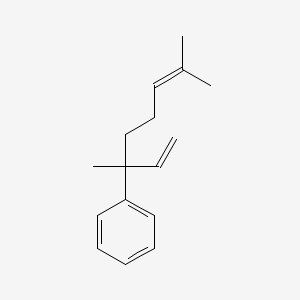
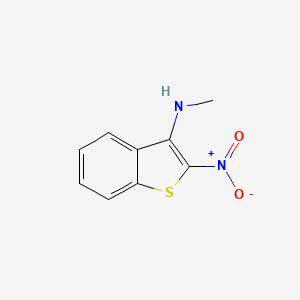
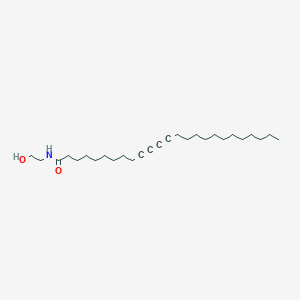
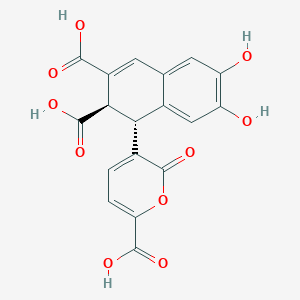
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)


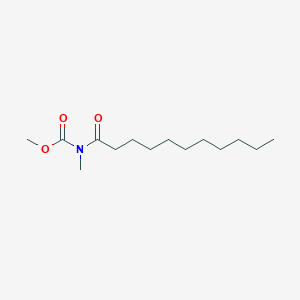
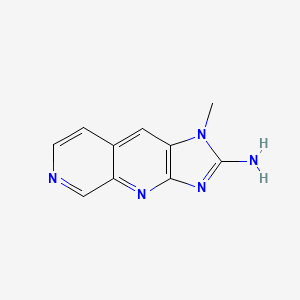
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)

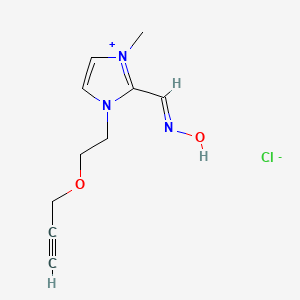
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
